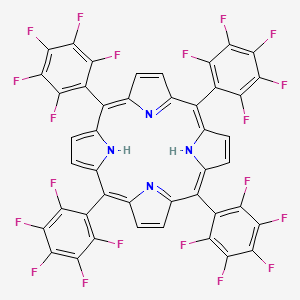

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Vue d'ensemble

Description

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin is a polyfluorinated aromatic compound that has been used as a functional platform for peptide stapling and multicyclisation . It reacts with a range of nucleophiles, including amines, alcohols, thiols, and nitrogen heterocycles, resulting in the nucleophilic aromatic substitution of the para-F atoms of the pentafluorophenyl groups .

Synthesis Analysis

The synthesis of Pd 5,10,15,20-tetrakis(pentafluorophenyl) porphyrin involves dissolving tetrakis(pentafluorophenyl)porphyrin and PdCl2 (PhCN)2 in PhCN under an inert atmosphere .Molecular Structure Analysis

The molecular formula of this compound is C44H10F20N4 . Its molecular weight is 974.5 g/mol .Chemical Reactions Analysis

This compound readily reacts with thiolates via nucleophilic aromatic substitution (S N Ar), providing excellent scaffolds for peptide cyclisation .Applications De Recherche Scientifique

Versatile Platform for Novel Porphyrinic Materials

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin serves as a versatile platform for synthesizing novel porphyrinic materials. It reacts with various nucleophiles, leading to the substitution of the para-F atoms in the pentafluorophenyl groups. This reactivity has been used extensively to create porphyrins with electron-donating substituents, beneficial for developing new monomeric porphyrins and polymer-supported porphyrins. These are useful in heterogeneous catalysis and other applications (Costa et al., 2011).

Improved Synthesis Methods

An improved synthesis method for this compound has been reported. This method involves acid-catalyzed condensation of pyrrole with substituted aldehyde, followed by oxidation, enhancing the yield up to 30%. This advancement is crucial for producing high-quality porphyrins for various applications (Made et al., 1988).

Proton Transfer Reactions

The proton transfer reactions from N-H acid [5,10,15,20-tetrakis(pentafluorophenyl)-21-H, 23-H-porphyrin] to strong bases in acetonitrile have been studied. This research provides insights into the chemical behavior of this porphyrin, particularly in proton transfer reactions, which is fundamental for understanding its reactivity and potential applications in catalysis and organic synthesis (Schroeder et al., 1997).

Novel Crowned Porphyrin Synthesis

A novel crowned porphyrin derived from this compound shows distinct spectroscopic behavior in the presence of sodium and potassium ions. This discovery is significant in the field of sensor development and molecular recognition, where ion-specific interactions are crucial (Gotardo et al., 2003).

High-Pressure Synthesis Techniques

A high-pressure synthesis technique has been developed for producing N-substituted tetraamino derivatives of this compound. This method provides high yields and is an improvement over traditional high-temperature methods, opening new possibilities in the synthesis of specialized porphyrins (Gomes et al., 2016).

Potential in Photodynamic Therapy and Imaging

The synthesis, characterization, and photophysical properties of fluorinated porphyrins, including this compound, have been explored with reference to their potential in photodynamic therapy (PDT) and in vivo imaging. Their high yields of triplet formation and singlet oxygen sensitization make them suitable for future studies in PDT applications (Grancho et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin are a range of nucleophiles, including amines, alcohols, thiols, and nitrogen heterocycles . This compound has been used as a biomarker in studies .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic aromatic substitution (SNAr). This reaction results in the substitution of the para-fluorine atoms of the pentafluorophenyl groups .

Biochemical Pathways

The biochemical pathways affected by this compound involve peptide cyclisation. This compound provides excellent scaffolds for peptide cyclisation, opening the door to the next generation of functional scaffolds for 3D peptide architectures .

Result of Action

The molecular and cellular effects of this compound’s action include the creation of cyclic peptides. Peptides containing two cysteine residues are readily stapled, and the remaining perfluoroaryl groups permit the introduction of a second peptide in a modular fashion to access bicyclic peptides .

Orientations Futures

The compound opens the door to the next generation of functional scaffolds for 3D peptide architectures . It has been demonstrated that a porphyrin-templated stapled peptide containing the Skin Penetrating and Cell Entering (SPACE) peptide affords a skin cell penetrating conjugate with intrinsic fluorescence .

Analyse Biochimique

Biochemical Properties

5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin plays a crucial role in biochemical reactions, particularly in the context of peptide stapling and multicyclisation. This compound interacts with cysteine residues in peptides through nucleophilic aromatic substitution, leading to the formation of stable cyclic peptides. The presence of pentafluorophenyl groups enhances the reactivity of the porphyrin core, making it an excellent scaffold for peptide cyclisation . Additionally, this compound has been used as a biomarker in various studies, indicating its potential for biological applications .

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it can penetrate skin cells when conjugated with the Skin Penetrating and Cell Entering (SPACE) peptide, demonstrating its potential for targeted drug delivery . The compound’s intrinsic fluorescence also allows for its use in cellular imaging, providing insights into cellular function and localization. Furthermore, this compound can affect cell signaling pathways and gene expression, although the specific mechanisms remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiolates via nucleophilic aromatic substitution. This reaction leads to the formation of stable cyclic peptides, which exhibit enhanced biological stability and improved interactions with biological targets . The compound’s ability to act as a scaffold for peptide cyclisation is attributed to the presence of reactive pentafluorophenyl groups, which facilitate the formation of multiple peptide loops. Additionally, this compound can act as a singlet oxygen sensitizer, contributing to its photodynamic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its photostability and resistance to oxidation, which are crucial for its long-term use in biochemical applications . The stability and degradation of this compound in different experimental conditions need to be thoroughly investigated to ensure its efficacy and safety in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to be effective in facilitating peptide cyclisation and enhancing biological stability. At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to undergo nucleophilic aromatic substitution with thiolates suggests its involvement in metabolic processes that require the formation of stable cyclic peptides

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to penetrate skin cells when conjugated with the SPACE peptide highlights its potential for targeted drug delivery . Additionally, the intrinsic fluorescence of this compound allows for its use in cellular imaging, providing insights into its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to act as a scaffold for peptide cyclisation suggests its localization in specific cellular compartments where peptide synthesis and modification occur . Additionally, the intrinsic fluorescence of this compound allows for its visualization within cells, providing insights into its activity and function at the subcellular level.

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H10F20N4/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50/h1-8,65,68H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEVAXUMNMFKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H10F20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

974.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25440-14-6 | |

| Record name | 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin?

A1: The molecular formula of this compound is C44H8F20N4. It possesses a molecular weight of 996.54 g/mol.

Q2: What are the characteristic spectroscopic features of H2TFPP?

A2: H2TFPP displays distinctive spectroscopic properties. It exhibits a strong absorption band in the UV-Vis spectrum, known as the Soret band, typically around 410-420 nm. Additionally, it shows weaker absorption bands, referred to as Q-bands, in the visible region. [, , , ]

Q3: How does the fluorine substitution in H2TFPP influence its properties compared to non-fluorinated porphyrins?

A3: The presence of fluorine atoms in the pentafluorophenyl groups imparts unique characteristics to H2TFPP. The electron-withdrawing nature of fluorine enhances the electron deficiency of the porphyrin ring, impacting its reactivity and photophysical properties. [, , , ] This often leads to increased Lewis acidity, influencing interactions with electron-rich species. [, ]

Q4: How does H2TFPP perform under various conditions?

A4: H2TFPP exhibits stability under a range of conditions, including elevated temperatures and pressures. It has been successfully employed in supercritical carbon dioxide (scCO2), demonstrating its robustness and suitability for reactions requiring non-traditional solvents. [, ]

Q5: What are the potential applications of H2TFPP based on its stability and compatibility?

A5: H2TFPP's stability makes it suitable for various applications:

- Catalysis: Its electron-deficient nature renders it a promising catalyst for oxidation reactions, particularly in challenging environments. [, , ]

- Sensing: Its fluorescence properties can be exploited for sensing applications, such as detecting oxygen or humidity. []

- Materials Science: Its ability to self-assemble into nanoparticles opens avenues in materials science, including drug delivery systems. [, ]

Q6: What catalytic properties are associated with H2TFPP and its metal complexes?

A6: H2TFPP and its metal complexes are recognized for their catalytic activity in various reactions. Specifically, they have shown efficacy in:

- Oxidation Reactions: Metal complexes, particularly iron and manganese derivatives, demonstrate catalytic activity in hydrocarbon oxidation, mimicking the activity of cytochrome P450 enzymes. [, , ]

- Epoxide Conversion: Iron(III) complexes of H2TFPP have been reported to efficiently catalyze the conversion of epoxides to thiiranes. []

- Hydroalkoxylation: Cobalt(III) complexes of H2TFPP are reported to promote the hydroalkoxylation of alkynes. []

Q7: Are there specific examples of how the catalytic activity of H2TFPP complexes has been investigated?

A7: Several studies highlight the catalytic behavior of H2TFPP complexes:

- Kinetic studies using stopped-flow techniques have provided insights into the mechanism of metal ion incorporation into the H2TFPP core, crucial for understanding its catalytic behavior. [, ]

- Isotope labeling experiments using 17O-labeled water have revealed the involvement of metal-hydroxo species in the catalytic cycle of hydrocarbon oxidation. []

Q8: How does the structure of H2TFPP contribute to its catalytic properties?

A8: The structure of H2TFPP, with its electron-withdrawing pentafluorophenyl groups, enhances the electrophilicity of the metal center in its complexes. This increased electrophilicity plays a crucial role in facilitating catalytic activity, particularly in oxidation reactions. [, , ]

Q9: How do structural modifications of H2TFPP affect its activity?

A9: Modifications to the H2TFPP structure significantly impact its activity. For instance:

- Introduction of electron-donating groups: Replacing fluorine atoms with electron-donating groups like dimethylamino alters the electronic properties of the porphyrin, potentially impacting its catalytic activity and photophysical behavior. []

- Addition of hydrophilic groups: Incorporating hydrophilic moieties like glucose or polyethylene glycol (PEG) can enhance solubility and cellular uptake, crucial for applications like photodynamic therapy. [, ]

Q10: Are there any drug delivery strategies employing H2TFPP or its derivatives?

A10: The unique properties of H2TFPP and its derivatives make them attractive for drug delivery applications:

- Polymer Micelles: Amphiphilic block copolymers incorporating H2TFPP derivatives have been investigated as drug delivery systems. These micelles can encapsulate hydrophobic photosensitizers, enhancing their delivery and efficacy in photodynamic therapy. [, ]

- Magnetic Nanoparticles: H2TFPP has been successfully conjugated to magnetic nanoparticles, creating targeted drug delivery systems with enhanced photodynamic activity against microorganisms. []

Q11: What is the significance of H2TFPP in photodynamic therapy (PDT)?

A11: H2TFPP and its derivatives, particularly chlorin analogs, show potential as photosensitizers in PDT. They generate singlet oxygen upon light irradiation in the presence of oxygen, leading to the destruction of targeted cells, making them promising for cancer treatment. [, , ]

Q12: What insights have been gained from studying H2TFPP in biological systems?

A12: Research using H2TFPP provides valuable insights into biological processes:

- Cytochrome P450 Models: Metalloporphyrins like Fe(TFPP)Cl have been employed as biomimetic models to study the metabolism of xenobiotics, such as the herbicide atrazine. []

- Mechanism of N-Dealkylation: Studies using H2TFPP analogs have provided evidence for the involvement of hydrogen atom transfer (HAT) rather than single-electron transfer (SET) in the N-dealkylation of certain compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)

![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1459938.png)

![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1459942.png)

![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)

![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)